Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals . The compound is characterized by its light yellow to brown powder or crystalline appearance and has a melting point range of 92.0 to 96.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate typically involves the following steps:
Aryl Substitution Reaction: Piperazine is used as the starting material, and an aryl substitution reaction is performed to introduce the 4-aminophenyl group.
N-Protection Reaction: The resulting compound undergoes an N-protection reaction to introduce the tert-butyl group, forming the final product.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents.
Substitution: Various nucleophiles; conditions: appropriate solvents and temperatures.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs with nitro, hydroxy, or methoxy groups . This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHRKPNLPBDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451853 | |
Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170911-92-9 | |
Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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